molecular formula C9H8N2O B12353545 5-Imino-1,4a-dihydroquinolin-2-one

5-Imino-1,4a-dihydroquinolin-2-one

Cat. No.: B12353545
M. Wt: 160.17 g/mol
InChI Key: PVFRSPFKZVEZRA-UHFFFAOYSA-N
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Description

5-Imino-1,4a-dihydroquinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolinone family This compound is characterized by its unique structure, which includes an imino group and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Imino-1,4a-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the catalytic annulation of α, β-unsaturated N-arylamides. This method utilizes electrophilic cyclization, radical-initiated cyclization, and photochemical cyclization reactions to form the desired compound . Another method involves the sequential reaction of N-Ts-o-aminobenzyl alcohols with 5-substituted Meldrum’s acid derivatives under mild basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Imino-1,4a-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 5-Imino-1,4a-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Imino-1,4a-dihydroquinolin-2-one is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to other quinolinone derivatives. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-imino-1,4a-dihydroquinolin-2-one

InChI

InChI=1S/C9H8N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6,10H,(H,11,12)

InChI Key

PVFRSPFKZVEZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=N)C2C=CC(=O)NC2=C1

Origin of Product

United States

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